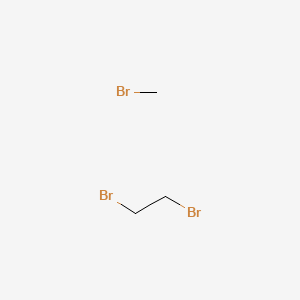
Durofume
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Durofume is a chemical compound known for its versatile applications in various fields such as chemistry, biology, medicine, and industry. It is characterized by its unique molecular structure, which allows it to participate in a wide range of chemical reactions and exhibit significant biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Durofume typically involves a series of chemical reactions that include the use of specific catalysts and solvents. One common method involves the reaction of methoxynitrodibenzo[b,f]oxepine with a catalyst in an organic solvent. The mixture is heated to the boiling point of the solvent, followed by the addition of hydrazine monohydrate. The reaction mixture is then stirred and filtered to obtain the final product .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves precise control of reaction conditions such as temperature, pressure, and the concentration of reactants to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: Durofume undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions of this compound typically involve the use of reducing agents like sodium borohydride.
Substitution: this compound can participate in substitution reactions where one of its functional groups is replaced by another group under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield oxides, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Durofume has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Medicine: It has potential therapeutic applications due to its biological activity, including anti-inflammatory and antimicrobial properties.
Industry: this compound is used in the production of polymers, coatings, and other industrial materials.
Wirkmechanismus
The mechanism of action of Durofume involves its interaction with specific molecular targets and pathways. It is known to activate certain transcription factors and enzymes, leading to a cascade of biochemical events. For instance, this compound may activate nuclear factor erythroid 2-related factor 2 (NRF2), which plays a role in cellular defense against oxidative stress .
Vergleich Mit ähnlichen Verbindungen
- Duroxime
- Durofuran
- Duroquinone
Comparison: Durofume is unique in its ability to participate in a wide range of chemical reactions and its significant biological activity. Compared to Duroxime and Durofuran, this compound exhibits higher stability and a broader spectrum of applications. Duroquinone, on the other hand, is primarily used in redox reactions, whereas this compound’s versatility extends to various fields including medicine and industry .
Eigenschaften
CAS-Nummer |
8000-22-4 |
|---|---|
Molekularformel |
C3H7Br3 |
Molekulargewicht |
282.80 g/mol |
IUPAC-Name |
bromomethane;1,2-dibromoethane |
InChI |
InChI=1S/C2H4Br2.CH3Br/c3-1-2-4;1-2/h1-2H2;1H3 |
InChI-Schlüssel |
SPJUSGMEHNBSRP-UHFFFAOYSA-N |
Kanonische SMILES |
CBr.C(CBr)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















